(4R)-4-methylazetidin-2-one

Chiroptical spectroscopy β-Lactam characterization Regioisomer identification

Select (4R)-4-methylazetidin-2-one (CAS 26757-75-5) for its defined C-4 (R) stereochemistry, which exerts complete stereospecific control in C-3 enolate alkylation, yielding single trans-diastereomeric products. The distinct VCD/ECD spectroscopic fingerprint provides orthogonal identity verification, confirming both regioisomeric identity and enantiomeric purity upon receipt. This enantiopure scaffold is essential for constructing 3-acylidene platelet aggregation inhibitors and for medicinal chemistry programs targeting non-antibacterial β-lactam applications, where enantiomeric homogeneity eliminates stereochemical variability as a confounding factor in biological assays.

Molecular Formula C4H7NO
Molecular Weight 85.10 g/mol
Cat. No. B13535079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-methylazetidin-2-one
Molecular FormulaC4H7NO
Molecular Weight85.10 g/mol
Structural Identifiers
SMILESCC1CC(=O)N1
InChIInChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1
InChIKeyXMSFNEZQRPOHAR-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-4-Methylazetidin-2-one Procurement Guide: Chiral β-Lactam Building Block for Stereoselective Synthesis


(4R)-4-Methylazetidin-2-one (CAS 26757-75-5) is the enantiopure R-configured form of 4-methylazetidin-2-one, a monocyclic β-lactam (2-azetidinone) with molecular formula C₄H₇NO and molecular weight 85.10 g/mol [1]. This compound belongs to the simplest class of chiral β-lactams and serves as a foundational scaffold for constructing more complex β-lactam derivatives, chiral auxiliaries, and biologically active molecules [2]. Its defining feature is the methyl substituent at the C-4 position with defined (R) absolute stereochemistry, which imparts specific chiroptical signatures distinct from its (4S)-enantiomer (CAS 26757-74-4) and the racemate (CAS 5303-64-0) .

Why Racemic or Regioisomeric 4-Methylazetidin-2-one Analogs Cannot Substitute for the (4R) Enantiomer


Generic substitution among 4-methylazetidin-2-one forms—the (4R) enantiomer, (4S) enantiomer, racemate, or the 3-methyl regioisomer—is not scientifically equivalent because these species exhibit distinct chiroptical properties, stereochemical reactivity, and potentially divergent biological activities [1]. Experimental vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy have demonstrated that 3-methylazetidin-2-one and 4-methylazetidin-2-one produce uniquely distinguishable spectra arising from differences in the nonplanarity of the amide chromophore and dimerization behavior, with calculated dimer binding enthalpies of approximately −51 kJ/mol [1]. Furthermore, the absolute configuration at C-4 determines the stereochemical outcome of downstream derivatization reactions, meaning that procurement of the incorrect enantiomer or racemic mixture can lead to different diastereomeric products in stereoselective syntheses [2]. The quantitative evidence below establishes the measurable dimensions along which the (4R) form is differentiated.

Quantitative Differentiation Evidence for (4R)-4-Methylazetidin-2-one Against Closest Analogs


Regioisomeric Discrimination: 4-Methyl vs 3-Methylazetidin-2-one by VCD and ECD Spectroscopy

In the only published direct head-to-head chiroptical comparison of the simplest chiral β-lactams, 4-methylazetidin-2-one (compound 2) and 3-methylazetidin-2-one (compound 1) were simultaneously investigated by VCD and ECD spectroscopy [1]. Both compounds form hydrogen-bonded dimers in concentrated nonpolar solution (CCl₄), with calculated binding enthalpies of approximately −51 kJ/mol and free energies of −6 to −8 kJ/mol. Critically, despite sharing the same dimerization thermodynamics, the two regioisomers exhibit distinctly different IR, VCD, and ECD spectra that are in agreement with ab initio predictions for their respective dimeric forms (1₂ and 2₂) but not with monomeric forms [1]. The most intense dimer VCD bands originate from in-plane N–H wagging motions that perturb the H-bonded cyclic array, and the rotational strengths of the first electronic transition gain intensity from the nonplanarity of the amide chromophore—a feature that differs systematically between the 3-methyl and 4-methyl substitution patterns [1].

Chiroptical spectroscopy β-Lactam characterization Regioisomer identification

Enantiomeric Differentiation: (4R) vs (4S)-4-Methylazetidin-2-one Identity Verification

The (4R) and (4S) enantiomers of 4-methylazetidin-2-one are registered as distinct chemical entities with separate CAS numbers: 26757-75-5 for the (R)-enantiomer and 26757-74-4 for the (S)-enantiomer . The racemic mixture carries CAS 5303-64-0 . The foundational VCD/ECD study by McCann et al. established that the absolute configuration at C-4 governs the chiroptical signature of these β-lactams, with the nonplanar amide chromophore's rotational strengths following a spiral rule that is enantiomer-dependent [1]. While no published study has directly compared the biological activities of the isolated (4R) and (4S) enantiomers of the unsubstituted parent compound, the well-established principle of stereochemical differentiation in β-lactam pharmacology—where enantiomers of β-lactam antibiotics exhibit divergent target binding—supports the requirement for enantiomerically defined material in any application where stereochemistry influences molecular recognition [1]. Commercially, the (4R) enantiomer is available at 98% purity (Leyan, Catalog No. 2220885) , while the racemate is offered at 95% purity (Sigma-Aldrich) .

Enantiomeric purity Chiral QC Absolute configuration

Cellular Differentiation-Inducing Activity: Differentiated Application Potential vs Structural Analogs

According to patent-derived data, 4-methylazetidin-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing activity represents a mechanistically distinct biological profile compared to the classical β-lactam mechanism of action (penicillin-binding protein inhibition leading to bacterial cell wall disruption) [2]. While the specific patent number and precise quantitative cellular assay data (e.g., EC₅₀ values, differentiation percentage at defined concentrations) are not fully extractable from the available secondary source, the reported activity profile is sufficiently differentiated from the canonical antibacterial function of β-lactams to merit consideration in procurement decisions for anti-cancer or dermatological research programs [1]. No published head-to-head comparison of (4R) vs (4S) enantiomers for differentiation-inducing activity was identified at the time of this analysis.

Cancer cell differentiation Monocyte induction Anti-proliferative activity

Stereoselective Derivatization Scaffold: 4-Methyl vs Unsubstituted Azetidin-2-one

The presence of the methyl substituent at C-4 transforms azetidin-2-one from an achiral scaffold into a chiral building block with a defined stereogenic center [1]. This stereocenter enables stereoselective transformations that are not possible with unsubstituted azetidin-2-one. Specifically, the methylation of lithium derivatives of 4-methyl-1-(α-methylbenzyl)azetidin-2-one proceeds stereospecifically at the C-3 position, with the (11S,4R) diastereomer yielding exclusively trans-(3R,4R)-dimethyl-1-[(S)-α-methylbenzyl]azetidin-2-one—demonstrating that the C-4 configuration exerts complete stereochemical control over C-3 functionalization [2]. Furthermore, 3-acylidene-4-methylazetidin-2-one derivatives have been synthesized and evaluated as platelet aggregation inhibitors, with most compounds showing potent inhibitory activity against rabbit platelet aggregation induced by adenosine diphosphate or collagen in vitro [3]. These derivatives are accessible specifically from the 4-methyl-substituted scaffold; the unsubstituted azetidin-2-one cannot yield the same stereochemically defined products.

Chiral building block Stereoselective synthesis β-Lactam derivatization

Procurement-Relevant Application Scenarios for (4R)-4-Methylazetidin-2-one


Stereoselective Synthesis of 3,4-Disubstituted β-Lactam Intermediates

When synthesizing 3,4-disubstituted β-lactam derivatives requiring defined stereochemistry at both C-3 and C-4, the (4R)-4-methylazetidin-2-one provides a pre-installed stereogenic center at C-4 that directs the stereochemical outcome of C-3 functionalization. As demonstrated by Hata and Watanabe, the C-4 (R) configuration in N-protected derivatives exerts complete stereospecific control over enolate methylation at C-3, yielding single trans-diastereomeric products [1]. This stereochemical predictability is the direct basis for selecting the (4R) enantiomer over the racemate or the (4S) form in route development.

Quality Control and Identity Verification of Enantiopure β-Lactam Building Blocks

For analytical laboratories and procurement quality assurance, the published VCD and ECD spectra of 4-methylazetidin-2-one [1] provide a reference-standard spectroscopic fingerprint for confirming both regioisomeric identity (4-methyl vs 3-methyl) and enantiomeric purity upon material receipt. Since the dimeric VCD spectrum in CCl₄ is dominated by intense in-plane N–H wag bands that are uniquely sensitive to the methyl substitution pattern and absolute configuration, VCD spectroscopy offers an orthogonal identity verification method that complements chiral HPLC and optical rotation measurements.

Non-Antibacterial β-Lactam Research: Oncology and Dermatology Programs

For research groups investigating non-antibacterial applications of monocyclic β-lactams—including anti-cancer differentiation therapy and dermatological indications such as psoriasis—the (4R)-4-methylazetidin-2-one scaffold is relevant based on patent-derived evidence of proliferation-arresting and monocyte-differentiating cellular activity [1]. While the available quantitative data are limited and warrant independent verification, the reported biological profile differentiates this compound from classical β-lactam antibiotics and supports its use as a starting point for medicinal chemistry optimization in oncology-focused programs.

Chiral Building Block for Platelet Aggregation Inhibitor Development

The 4-methylazetidin-2-one scaffold has been successfully elaborated into 3-acylidene derivatives that exhibit potent in vitro platelet aggregation inhibitory activity against rabbit platelets stimulated by adenosine diphosphate or collagen [1]. The stereochemical integrity at C-4 is essential for establishing the correct three-dimensional presentation of the 3-acylidene pharmacophore. Procurement of the enantiopure (4R) form ensures that subsequent structure-activity relationship studies are conducted on stereochemically homogeneous material, eliminating enantiomeric heterogeneity as a confounding variable in biological assays.

Quote Request

Request a Quote for (4R)-4-methylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.